molecular formula C9H13NS B1342010 4-(Thiophen-3-yl)piperidine CAS No. 291289-51-5

4-(Thiophen-3-yl)piperidine

Cat. No. B1342010
M. Wt: 167.27 g/mol
InChI Key: KTOGEYCNOXECIU-UHFFFAOYSA-N
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Description

Piperidine derivatives, particularly those with a thiophene moiety, have been the subject of extensive research due to their potential therapeutic applications. These compounds have been synthesized and evaluated for various biological activities, including their role as opioid receptor agonists or antagonists, serotonin receptor antagonists, and their antiproliferative effects against cancer cell lines . The structural diversity of these compounds allows for a wide range of interactions with biological targets, making them valuable in drug discovery and development.

Scientific Research Applications

Anticancer Properties

  • Antiproliferative Activities : 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives, which are structurally related to 4-(Thiophen-3-yl)piperidine, have been synthesized and studied for their antiproliferative properties against various human cancer cell lines. Compounds in this class exhibited significant growth inhibition, suggesting potential as anticancer agents (Harishkumar, Nd, & Sm, 2018).
  • Activity Against Specific Cancer Cells : Derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid, structurally similar to 4-(Thiophen-3-yl)piperidine, have been synthesized and shown to possess anticancer activity, particularly against specific cancer cell lines like Raji and HL60 (Inceler, Yılmaz, & Baytas, 2013).

Spectroscopic and Structural Analysis

  • Spectroscopic Studies : Piperidine derivatives containing thiophene have been analyzed using various spectroscopic methods (UV–Vis, FT-IR, NMR), providing insights into their molecular structures and properties. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Doss et al., 2017).

Nonlinear Optics and Quantum Chemistry

  • Potential in Nonlinear Optics : A study on 3,5-diethyl -2,6-di(thiophen-2-yl)piperidin-4-on-1-ium picrate showed significant potential in nonlinear optics. Calculations of polarizability and first hyperpolarizability highlight its potential applications in this field (Doss et al., 2017).
  • Quantum Chemical Insights : The same compound also provided quantum chemical insights such as the total and partial density of states and the HOMO–LUMO energy gap, which are critical for understanding the electronic properties of molecular systems (Doss et al., 2017).

Crystallographic Studies

  • Structural Analysis through Crystallography : The crystal structures of various thiophene/phenyl-piperidine hybrid chalcones, similar in structure to 4-(Thiophen-3-yl)piperidine, have been determined, providing insights into their molecular conformations and potential interactions (Parvez et al., 2014).

Potential in Drug Discovery

  • Inhibitory Effects on Bacterial Persisters : A compound closely related to 4-(Thiophen-3-yl)piperidine was found to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This highlights the potential of such compounds in developing new strategies for tackling antibiotic resistance (Kim et al., 2011).

Application in Fluorescent Dyes

  • Usage in Dyeing Polyester Fibers : 4-(Coumarin-3-yl)thiophenes, which can be structurally related to 4-(Thiophen-3-yl)piperidine, have been synthesized and applied to polyester fibers as fluorescent disperse dyes. Their fluorescence and dyeing properties were studied, indicating potential applications in material sciences and textile industries (Sabnis, Kazemi, & Rangnekar, 1992).

Enzyme Inhibitory Activity

  • Potential in Enzyme Inhibition : Thiophene-based compounds, closely related to 4-(Thiophen-3-yl)piperidine, have been designed and evaluated for their enzyme inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase. This suggests their potential use in the development of enzyme inhibitors for therapeutic applications (Cetin, Türkan, Bursal, & Murahari, 2021).

Future Directions

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(Thiophen-3-yl)piperidine”, is an important task of modern organic chemistry .

properties

IUPAC Name

4-thiophen-3-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-4-10-5-2-8(1)9-3-6-11-7-9/h3,6-8,10H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOGEYCNOXECIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313559
Record name 4-(3-Thienyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Thiophen-3-yl)piperidine

CAS RN

291289-51-5
Record name 4-(3-Thienyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=291289-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Thienyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(thiophen-3-yl)piperidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CM Kormos, MG Gichinga, SP Runyon… - Bioorganic & medicinal …, 2016 - Elsevier
The potent and selective KOR antagonist JDTic was derived from the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of pure opioid antagonists. In previous …
EA Chigorina - Chemistry of Heterocyclic Compounds, 2013 - Springer
1-(Cyanoacetyl)-3,5-dimethylpyrazole reacted with 2-cyanoacrylamides in the presence of triethylamine with the formation of triethylammonium salts of 4-monosubstituted-2,6-…

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